molecular formula C11H9N3O B2871370 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2199104-69-1

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine

Cat. No.: B2871370
CAS No.: 2199104-69-1
M. Wt: 199.213
InChI Key: ZWLGEVUFFNJTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine is a chemical reagent for research use, built on a pyrido[3,4-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential in oncology drug discovery. This scaffold has been identified as a promising chemotype for targeting key kinases. For instance, pyrido[3,4-d]pyrimidine analogues have been explored as antagonists of the C-X-C chemokine receptor type 2 (CXCR2), a promising therapeutic target in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer . Simultaneously, this core structure has been developed into highly potent and selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a core component of the spindle assembly checkpoint and a validated target for cancer treatment . The specific substitution pattern of your compound, featuring a but-2-yn-1-yloxy chain at the 4-position, is a key structural modification point for optimizing interactions with the hydrophobic regions of kinase targets and fine-tuning physicochemical properties. Researchers can utilize this compound as a versatile building block or intermediate for the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in the development of novel kinase-targeted therapies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-but-2-ynoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLGEVUFFNJTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of certain cellular processes, which is beneficial in the treatment of diseases like cancer .

Comparison with Similar Compounds

Key Research Findings and Contradictions

SAR Divergence: Amino groups at position 6 enhanced thiazolo[4,5-d]pyrimidine activity but abolished it in pyrido[3,4-d]pyrimidines, underscoring scaffold-specific SAR .

Metabolic Stabilization: Methyl groups at non-metabolic sites (e.g., 6-position) improved HLM stability in pyrido[3,4-d]pyrimidines, a strategy less effective in quinazolines .

Cellular vs. Enzymatic Potency : Pyrido[3,4-d]pyrimidines often showed reduced cellular efficacy compared to enzymatic assays, likely due to efflux or solubility limitations .

Biological Activity

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine is a compound belonging to the pyrido[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of a pyrido[3,4-d]pyrimidine scaffold. The synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

A significant focus of research on this compound is its anticancer potential. Studies utilizing the NCI 60 human cancer cell line panel have demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer types, including breast and renal cancers. Notably, compounds derived from this scaffold have shown promising results in inhibiting the growth of MDA-MB-468 and MCF-7 breast cancer cell lines, as well as UO-31 renal cancer cells .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of critical kinases involved in cancer cell proliferation and survival pathways. The structure-activity relationship studies indicate that modifications at the C-4 position can significantly influence the compound's potency and selectivity against cancer cell lines.

Case Studies

Study 1: Synthesis and Evaluation
A study reported the synthesis of a series of 4-substituted pyrido[3,4-d]pyrimidines, including this compound. The evaluation revealed that specific analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compound 21 showed an IC50 value of approximately 5 μM against MCF-7 cells, indicating its potential as a lead compound for further development in anticancer therapies .

Study 2: SAR Analysis
Another research effort focused on the SAR of pyrido[3,4-d]pyrimidine derivatives. It was found that introducing different substituents at the C-4 position led to variations in biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced potency compared to those with electron-donating groups. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (µM)Selectivity
This compoundMCF-75.00High
Compound 21 MDA-MB-4686.50Moderate
Compound 13 UO-317.20High

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